(6-Bromopyridin-2-YL)(4-methylpiperazin-1-YL)methanone
Overview
Description
(6-Bromopyridin-2-YL)(4-methylpiperazin-1-YL)methanone: is a chemical compound that features a bromopyridine moiety linked to a methylpiperazine group via a methanone bridge
Preparation Methods
The synthesis of (6-Bromopyridin-2-YL)(4-methylpiperazin-1-YL)methanone typically involves the following steps:
Starting Materials: The synthesis begins with 6-bromopyridine and 4-methylpiperazine.
Reaction Conditions: The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).
Procedure: The 6-bromopyridine is reacted with 4-methylpiperazine under reflux conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
(6-Bromopyridin-2-YL)(4-methylpiperazin-1-YL)methanone: undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the bromine atom.
Common Reagents and Conditions: Typical reagents include sodium hydride for deprotonation, and palladium catalysts for cross-coupling reactions. Conditions often involve elevated temperatures and inert atmospheres.
Major Products: Depending on the reaction, products can include substituted pyridines, N-oxides, or dehalogenated derivatives.
Scientific Research Applications
(6-Bromopyridin-2-YL)(4-methylpiperazin-1-YL)methanone: has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is employed in the study of enzyme inhibitors and receptor modulators.
Material Science: It is utilized in the development of novel materials with specific electronic or optical properties.
Industrial Applications: The compound finds use in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (6-Bromopyridin-2-YL)(4-methylpiperazin-1-YL)methanone involves its interaction with specific molecular targets:
Molecular Targets: It can bind to various enzymes and receptors, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to neurotransmission, inflammation, or cell proliferation.
Effects: By binding to its targets, the compound can alter physiological processes, leading to therapeutic effects or biological responses.
Comparison with Similar Compounds
(6-Bromopyridin-2-YL)(4-methylpiperazin-1-YL)methanone: can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Examples include (5-Bromopyridin-2-YL)(4-methylpiperazin-1-YL)methanone and (6-Bromopyridin-2-YL)(1-methylpiperidin-4-YL)methanone
Uniqueness: The specific substitution pattern and functional groups in this compound confer unique chemical and biological properties, making it distinct from its analogs.
Biological Activity
The compound (6-Bromopyridin-2-YL)(4-methylpiperazin-1-YL)methanone , with the chemical formula CHBrNO, is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, antioxidant, and other therapeutic effects, supported by various studies and data.
Antimicrobial Properties
Recent studies have demonstrated that compounds containing both piperazine and pyridine derivatives exhibit significant antimicrobial activity. For instance, similar compounds have shown effectiveness against various pathogenic microorganisms.
- Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as follows:
- Against Staphylococcus aureus: MIC = 62.5 µg/mL
- Against Candida albicans: MIC = 125 µg/mL
These findings suggest that the incorporation of the bromine atom in the pyridine ring enhances the compound's antimicrobial efficacy due to potential synergistic effects with the piperazine moiety .
Antioxidant Activity
The antioxidant activity of this compound has been investigated in comparison to standard antioxidants like butylhydroxytoluene (BHT). Compounds structurally similar to this methanone have shown promising results in scavenging free radicals and reducing oxidative stress, which is crucial for preventing cellular damage .
Case Study 1: Antimicrobial Screening
In a study published in Molecules, a series of pyridine-piperazine derivatives were evaluated for their antimicrobial properties. The results indicated that compounds with similar structures exhibited notable activity against both gram-positive and gram-negative bacteria. The study highlighted that modifications in the substituents on the piperazine ring could further enhance antimicrobial potency .
Case Study 2: Molecular Docking Studies
Molecular docking studies have provided insights into the interaction of this compound with target proteins involved in microbial resistance. These studies revealed favorable binding affinities, suggesting that this compound could serve as a lead for developing new antimicrobial agents .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
(6-bromopyridin-2-yl)-(4-methylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O/c1-14-5-7-15(8-6-14)11(16)9-3-2-4-10(12)13-9/h2-4H,5-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWZGVVQFCKMLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=NC(=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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